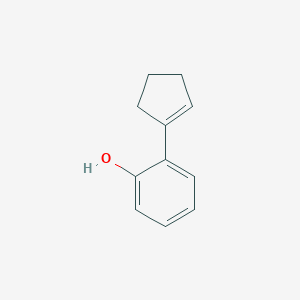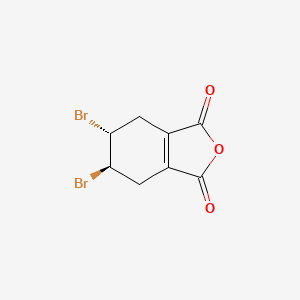
9H-Xanthen-9-one, 2-hydroxy-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Xanthen-9-one, 2-hydroxy-5-methoxy-: is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens . The compound 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- is characterized by its unique structure, which includes a xanthone core with hydroxy and methoxy substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Classical Condensation: One common method involves the condensation of salicylic acid with a phenol derivative.
Aryl Aldehyde and Phenol Derivative: Another approach involves the reaction of an aryl aldehyde with a phenol derivative.
Salicylaldehyde and 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes under specific conditions.
o-Haloarenecarboxylic Acid and Arynes: This synthetic route involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial Production Methods: Industrial production methods for xanthone derivatives often involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods may include the use of catalysts, microwave heating, and other techniques to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for xanthone derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Jones reagent, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, ruthenium, copper.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- can yield various oxidized derivatives .
Applications De Recherche Scientifique
Chemistry:
Synthesis of New Compounds: 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- is used as a building block for synthesizing new xanthone derivatives with potential biological activities.
Biology:
Antioxidant Activity: Xanthone derivatives, including 9H-Xanthen-9-one, 2-hydroxy-5-methoxy-, exhibit antioxidant properties, making them useful in biological studies.
Medicine:
Anti-inflammatory and Anticancer Activities: This compound has shown potential in medical research for its anti-inflammatory and anticancer properties.
Industry:
Mécanisme D'action
The mechanism of action of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
9H-Xanthen-9-one, 5-hydroxy-2-methoxy-: This compound is similar in structure but has different substituents, leading to variations in biological activity.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with distinct substituents and biological properties.
Azaxanthones: These compounds contain nitrogen atoms in the aromatic moiety, offering different biological activities and solubility properties.
Propriétés
Numéro CAS |
70786-46-8 |
|---|---|
Formule moléculaire |
C14H10O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
2-hydroxy-5-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-12-4-2-3-9-13(16)10-7-8(15)5-6-11(10)18-14(9)12/h2-7,15H,1H3 |
Clé InChI |
CBMAAZVYXIBRLC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC3=C(C2=O)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)



![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)





![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
